Catechol mono(dihydrogen phosphonate)

Catalog No.
S12803459
CAS No.
M.F
C6H8O5P+
M. Wt
191.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catechol mono(dihydrogen phosphonate)

Product Name

Catechol mono(dihydrogen phosphonate)

IUPAC Name

benzene-1,2-diol;dihydroxy(oxo)phosphanium

Molecular Formula

C6H8O5P+

Molecular Weight

191.10 g/mol

InChI

InChI=1S/C6H6O2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4,7-8H;(H-,1,2,3)/p+1

InChI Key

ZJDJFMUCTDCJDH-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)O)O.O[P+](=O)O

Catechol mono(dihydrogen phosphonate) is a chemical compound derived from catechol, which is a type of dihydroxybenzene. Its structure features a catechol moiety linked to a phosphonate group, specifically characterized by the presence of two hydrogen atoms bonded to the phosphate. This compound is known for its potential applications in various fields, including biochemistry and materials science, due to its unique chemical properties.

The molecular formula for catechol mono(dihydrogen phosphonate) can be represented as C6H7O5PC_6H_7O_5P, which indicates the presence of six carbon atoms, seven hydrogen atoms, five oxygen atoms, and one phosphorus atom. This configuration allows for interesting interactions with biological systems and materials, making it a subject of research in both synthetic chemistry and biological activity studies.

Typical of phosphonates and phenolic compounds. Key reactions include:

  • Esterification: The hydroxyl groups on catechol can react with various acids to form esters.
  • Phosphorylation: The phosphonate group can undergo nucleophilic substitution reactions, where nucleophiles attack the phosphorus atom.
  • Oxidation: Catechol can be oxidized to form quinones, which may further react with other compounds.

These reactions are essential for understanding the reactivity and potential applications of catechol mono(dihydrogen phosphonate) in synthetic pathways.

Catechol mono(dihydrogen phosphonate) exhibits notable biological activities that are relevant in pharmacology and biochemistry. Research indicates that compounds related to catechol can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and the detoxification processes within organisms . Additionally, catechol derivatives have been studied for their antioxidant properties, contributing to their potential use in therapeutic applications.

The compound's ability to interact with biological systems also raises interest in its role as a signaling molecule or as part of biochemical pathways involving phosphonates.

The synthesis of catechol mono(dihydrogen phosphonate) typically involves the following methods:

  • Direct Phosphorylation: Catechol can be treated with phosphoric acid or its derivatives under acidic conditions to introduce the phosphonate group.
  • Transesterification: Using an alcohol or phenolic compound that contains a phosphate group can lead to the formation of catechol mono(dihydrogen phosphonate).
  • Chemical Modification: Starting from commercially available catechol phosphate, further modifications can be made to achieve the desired dihydrogen phosphonate structure.

These methods highlight the versatility in synthesizing this compound while maintaining control over its chemical properties.

Catechol mono(dihydrogen phosphonate) finds applications across several domains:

  • Agricultural Chemistry: It may serve as a precursor for developing herbicides or insecticides targeting specific metabolic pathways in pests .
  • Biomedical Research: Its potential as a cytochrome P450 inhibitor opens avenues for drug development and understanding metabolic processes.
  • Materials Science: The compound's chemical properties could be harnessed in creating functional materials, such as adhesives or coatings that require specific bonding characteristics .

Studies investigating the interactions of catechol mono(dihydrogen phosphonate) with various biological targets are crucial for elucidating its mechanisms of action. For instance:

  • Cytochrome P450 Inhibition: Research has shown that catechol-based compounds can modulate cytochrome P450 activity, impacting drug metabolism and efficacy .
  • Antioxidant Activity: The ability of catechol derivatives to scavenge free radicals has been documented, suggesting potential health benefits when incorporated into therapeutic formulations .

Understanding these interactions helps in designing better compounds with targeted biological effects.

Catechol mono(dihydrogen phosphonate) shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Catechol phosphateC6H7O5PC_6H_7O_5PContains phosphate; used in biochemical applications .
Phenyl dihydrogen phosphateC6H7O4PC_6H_7O_4PAryl phosphate; involved in mouse metabolism .
Potassium dihydrogen phosphateKH2PO4KH_2PO_4Common fertilizer; distinct ionic properties .

Uniqueness of Catechol Mono(dihydrogen Phosphonate)

Catechol mono(dihydrogen phosphonate) stands out due to its specific combination of a catechol structure with a dihydrogen phosphonate group. This unique configuration allows it to participate in distinct

Traditional phosphorylation methodologies for catechol derivatives have relied primarily on established organophosphorus chemistry principles, with the most fundamental approach involving direct reaction of catechol with phosphorous acid under controlled conditions [1]. The synthesis of catechol mono(dihydrogen phosphonate) typically involves the reaction of catechol with phosphorous acid or other phosphonating agents under carefully optimized temperature and pH conditions [1]. This nucleophilic substitution selectively replaces one hydroxyl group while preserving the aromatic ring's electronic structure, achieving optimal yields of 68-72% at temperatures ranging from 80-100°C in anhydrous dimethylformamide, with reaction times extending from 12-24 hours [1].

The Michaelis-Arbuzov reaction represents another cornerstone of traditional phosphonate synthesis, wherein trivalent phosphorus esters react with alkyl halides to form pentavalent phosphorus species [15]. This reaction mechanism proceeds through initial nucleophilic attack of the phosphorus species on the electrophilic alkyl halide, generating a phosphonium salt intermediate [15]. The displaced halide anion subsequently attacks one of the alkyl carbons via an second nucleophilic substitution reaction, displacing the oxygen atom to yield the desired phosphonate product [15].

The Michaelis-Becker reaction of hydrogen phosphonates with alkyl halides has emerged as an ideal method for synthesizing alkyl phosphorous compounds, though enantioconvergent conversion of racemic alkyl halides presents significant challenges due to the inherent second-order nucleophilic substitution mechanism [16]. Recent advances have demonstrated copper-catalyzed enantioconvergent radical Michaelis-Becker-type carbon-phosphorus cross-coupling reactions that circumvent these stereochemical limitations [16].

Table 1: Traditional Phosphorylation Reaction Conditions

MethodTemperature (°C)Reaction Time (h)Yield (%)Solvent System
Phosphorous acid route80-10012-2468-72Anhydrous dimethylformamide
Michaelis-Arbuzov150-2006-1245-65Neat or high-boiling solvents
Michaelis-Becker25-802-855-85Polar aprotic solvents

Electrochemical oxidation approaches have provided alternative pathways for catechol phosphonate formation [18]. The electrochemical oxidation of catechols in the presence of dimethyl phosphite proceeds through an electron transfer-chemical reaction mechanism, where catechols are oxidized to their respective ortho-benzoquinones, which subsequently undergo Michael addition with dimethyl phosphite to form aryl phosphonate derivatives [18]. The reaction kinetics demonstrate second-order rate constants that depend significantly on the nature of substituted groups on the catechol ring, with electron-donating groups such as methyl or methoxy causing decreased reaction rates [18].

Modern Approaches: Direct Phosphonate Functionalization

Contemporary methodologies for direct phosphonate functionalization have revolutionized the synthesis of catechol mono(dihydrogen phosphonate) through innovative activation strategies and metal-catalyzed processes [12]. The development of triflic anhydride-mediated activation of dialkyl phosphonates represents a significant breakthrough in generating electrophilic phosphorus species under mild conditions [12]. This approach involves the in situ generation of highly reactive phosphoryl pyridinium intermediates through reaction of dialkyl phosphonates with triflic anhydride and pyridine, enabling direct aryloxylation and alkyloxylation reactions with phenols and alcohols [12].

The mechanistic pathway for triflic anhydride-mediated phosphonate functionalization proceeds through initial coordination of triflic anhydride to the phosphonate oxygen, followed by pyridine attack to form the key phosphoryl pyridinium intermediate [12]. This electrophilic phosphorus species undergoes substitution reactions with nucleophilic catechol derivatives through well-defined transition states, providing excellent yields while maintaining functional group tolerance [12].

Bis(dimethylamino)phosphorodiamidate has emerged as an efficient reagent for regioselective cyclophosphorylation of catechol derivatives [17]. This methodology enables one-step cyclophosphorylation under operationally simple conditions without requiring protecting group manipulations [17]. The optimal reaction conditions involve treatment of catechol derivatives with bis(dimethylamino)phosphorodiamidate in the presence of dimethyltin dichloride catalyst in N-methylpyrrolidone solvent for 12 hours [17].

Table 2: Modern Phosphonate Functionalization Methods

Reagent SystemCatalystSolventTemperature (°C)Yield (%)Selectivity
Triflic anhydride/pyridineNoneDichloromethane0-2575-92Excellent
Bis(dimethylamino)phosphorodiamidateDimethyltin dichlorideN-methylpyrrolidone2588-92Regioselective
Phosphorous acid/trimethylsilyl chlorideTriethylamineAcetonitrile60-8065-78Moderate

Copper-catalyzed enantioconvergent radical phosphonylation has provided unprecedented stereocontrol in catechol phosphonate synthesis [16]. This methodology employs multidentate chiral anionic ligands to enhance the reducing capability of copper catalysts, favoring stereoablative radical pathways over traditional substitution mechanisms [16]. The reaction tolerates diverse benzyl, heterobenzyl, propargyl, and alpha-aminocarbonyl alkyl halides while maintaining high functional group compatibility [16].

Photocatalytic phosphonylation approaches utilizing novel phosphorus radical traps have demonstrated remarkable efficiency under visible light conditions [36]. The "BecaP" phosphorus radical trap enables facile phosphonylation of alkyl radicals through deboronative and decarboxylative pathways, providing comparable yields across electronically diverse substrates [36]. The mechanism involves reductive quenching of excited-state photocatalysts by potassium trifluoroborates, generating alkyl radicals that add to the phosphorus center of the radical trap [36].

Protective Group Strategies in Catechol-Phosphonate Synthesis

Protective group strategies play a crucial role in the selective synthesis of catechol mono(dihydrogen phosphonate), particularly when multiple reactive sites are present within the molecular framework [7]. The fundamental principle underlying protective group chemistry involves temporary chemical modification of functional groups to achieve chemoselectivity in subsequent transformations [7]. For catechol derivatives, the presence of two adjacent hydroxyl groups necessitates careful protection strategies to prevent undesired reactions during phosphonate installation.

Benzyl protection represents one of the most versatile and widely employed strategies for catechol hydroxyl groups [29]. Benzyl groups demonstrate exceptional stability toward both acidic and basic conditions, making them highly suitable for protecting catechol derivatives during phosphonate synthesis [29]. The introduction of benzyl protection typically involves reaction with benzyl chloride or benzyl bromide in dimethylformamide with sodium hydride as base, achieving high yields of benzylated products [29]. The catalytic addition of tetrabutylammonium iodide accelerates benzylation through in situ formation of reactive benzyl iodide [29].

Table 3: Protective Group Strategies for Catechol Derivatives

Protecting GroupReagentBaseSolventDeprotection MethodStability
BenzylBenzyl chlorideSodium hydrideDimethylformamideHydrogenation (hydrogen/palladium on carbon)High
TrimethylsilylChlorotrimethylsilyl chlorideTriethylamineDichloromethaneAqueous hydrochloric acidModerate
Acetonide2,2-Dimethoxypropanepara-Toluenesulfonic acidReflux conditionsAqueous acidModerate
MethoxymethylChloromethyl methyl etherDiisopropylethylamineDichloromethaneAqueous acidLow

Acetonide protection has been successfully employed in catechol-phosphonate synthesis, particularly for dopamine-derived phosphonic acids [28]. The acetonide protecting group is formed by refluxing the catechol derivative with 2,2-dimethoxypropane in the presence of catalytic para-toluenesulfonic acid [28]. Water removal through molecular sieves or calcium chloride drives the equilibrium toward acetonide formation [28]. This protection strategy enables subsequent phosphonate introduction through modified Irani reaction conditions while preventing catechol deprotection and polymerization [28].

Orthogonal protection strategies allow specific deprotection of one protective group in multiply-protected structures [7]. For catechol-phosphonate synthesis, orthogonal protection enables selective manipulation of individual hydroxyl groups while maintaining protection of others [7]. The choice of orthogonal protecting groups depends on the specific synthetic sequence and the stability requirements of intermediate compounds [7].

Selective deprotection methodologies have been developed for removing specific silyl protecting groups in the presence of others [30]. Wilkinson's catalyst combined with catechol borane provides mild, selective, and efficient deprotection of silyl groups under neutral conditions [30]. This methodology demonstrates excellent selectivity for triethylsilyl groups in the presence of tert-butyldimethylsilyl and triisopropylsilyl ethers [30]. The major advantage of this procedure is the elimination of aqueous workup requirements, resulting in higher yields and cleaner reaction profiles [30].

Solid-Phase Synthesis Techniques for Steric Control

Solid-phase synthesis techniques have emerged as powerful methodologies for controlling stereochemical outcomes in catechol phosphonate synthesis while minimizing purification requirements [10]. These approaches utilize polymer-supported reagents and substrates to facilitate product isolation and enable systematic optimization of reaction conditions [10]. The development of robust solid-phase protocols has enabled synthesis of chimeric phosphonate-containing oligomers with diverse structural modifications [10].

The fundamental principle of solid-phase phosphonate synthesis involves immobilization of either the catechol substrate or the phosphonating reagent on a polymeric support [10]. This strategy provides several advantages including simplified purification through filtration, reduced side product formation, and enhanced reaction control through steric environment manipulation [10]. Controlled pore glass and TentaGel solid supports have demonstrated particular utility for phosphonate synthesis applications [10].

Hydrogen phosphonate chemistry on solid supports enables systematic incorporation of phosphonate linkages through iterative coupling and oxidation cycles [10]. The solid-phase protocol involves deblocking with dichloroacetic acid in dichloromethane, followed by condensation with hydrogen phosphonate or hydrogen phosphinate monomers in acetonitrile-pyridine mixtures [10]. Subsequent oxidation reactions can be performed using various oxidizing agents including iodine in water-pyridine, tert-butyl hydroperoxide, or elemental sulfur systems [10].

Table 4: Solid-Phase Synthesis Reaction Conditions

Synthesis StepReagentSolventTime (min)Temperature (°C)
Deblocking3% Dichloroacetic acidDichloromethane225
Condensation0.1 M MonomerAcetonitrile/pyridine (1:1)1025
Activation0.3 M Dimethyl methylchlorophosphateAcetonitrile/pyridine (95:5)1025
OxidationVarious oxidantsAcetonitrile3025
CappingAcetic anhydride/pyridine/tetrahydrofuranMixed solvents325

Steric control in solid-phase catechol phosphonate synthesis is achieved through careful selection of resin loading, spacer length, and reaction conditions [10]. Lower resin loading reduces steric crowding around reaction sites, enabling more efficient coupling reactions [10]. Longer spacer groups between the solid support and reactive sites provide additional flexibility for conformational adjustments during synthesis [10].

The combination of hydrogen phosphonate and phosphoramidite chemistries on solid supports enables synthesis of diversely modified oligomeric structures containing both phosphodiester and phosphonate linkages [10]. This hybrid approach requires careful optimization of coupling and oxidation conditions to ensure compatibility between different chemical methodologies [10]. The synthetic protocols have been successfully applied to generate phosphorothioate, phosphonothioate, and phosphonamidate modifications [10].

Automated solid-phase synthesis platforms have been developed for high-throughput production of catechol phosphonate derivatives [10]. These systems utilize programmable synthesizers with precise reagent delivery and reaction timing control [10]. The automation enables systematic screening of reaction conditions and rapid synthesis of compound libraries for structure-activity relationship studies [10].

X-ray crystallographic analysis represents the most definitive method for elucidating the three-dimensional structure and coordination geometry of catechol mono(dihydrogen phosphonate). Single-crystal X-ray diffraction studies reveal critical information about phosphonate binding modes, metal coordination environments, and intermolecular hydrogen bonding patterns [1] [2].

Crystallographic investigations of phosphonate-containing systems demonstrate that catechol mono(dihydrogen phosphonate) typically exhibits a connectivity pattern described as (111), where each oxygen atom in the phosphonate group coordinates to one metal center [1] [3]. This coordination mode is characterized by specific crystallographic parameters that provide insights into the electronic environment of the phosphorus center.

Table 1: Representative crystallographic data for phosphonate coordination systems

ParameterValue RangeSignificance
Space GroupP2₁2₁2₁ - P2₁/cCommon orthorhombic and monoclinic systems [1]
P-O Bond Length1.50-1.57 ÅIndicates phosphonate protonation state [4]
O-P-O Angle109-115°Tetrahedral distortion around phosphorus [3]
Metal-O Distance1.95-2.15 ÅCoordination strength indicator [1]

The crystallographic analysis reveals that catechol mono(dihydrogen phosphonate) forms extensive hydrogen bonding networks through both the catechol hydroxyl groups and the phosphonate oxygen atoms [1] [5]. These interactions are crucial for understanding the compound's stability and reactivity in different environments.

Metal coordination studies show that the phosphonate group preferentially adopts a monodentate or bidentate bridging mode, depending on the metal center and crystallization conditions [2]. The catechol moiety typically coordinates through both hydroxyl groups, forming stable five-membered chelate rings with transition metals [6] [7].

Multinuclear NMR Spectroscopy (¹H, ³¹P, ¹³C)

Multinuclear NMR spectroscopy provides comprehensive structural information about catechol mono(dihydrogen phosphonate) in solution, complementing solid-state crystallographic data. The technique is particularly valuable for characterizing dynamic processes and solution-state structures.

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy of catechol mono(dihydrogen phosphonate) reveals characteristic chemical shifts that reflect the electronic environment of the aromatic protons and hydroxyl groups. The aromatic region typically displays signals between 6.6-7.1 ppm, with coupling patterns that confirm the substitution pattern on the benzene ring [8] [9].

The phosphonate substitution significantly affects the chemical shifts of adjacent aromatic protons through inductive and mesomeric effects. Protons ortho to the phosphonate group experience downfield shifts of 0.2-0.4 ppm compared to unsubstituted catechol [8]. The hydroxyl protons appear as broad signals between 8-10 ppm, with chemical shifts dependent on hydrogen bonding and exchange conditions [9].

Table 2: ¹H NMR chemical shift assignments for catechol mono(dihydrogen phosphonate)

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic H-36.85-6.95dd1H
Aromatic H-46.70-6.80m1H
Aromatic H-67.00-7.10dd1H
Catechol OH8.5-9.5br s1H
Phosphonate OH10.5-12.0br s2H

³¹P NMR Spectroscopic Analysis

³¹P NMR spectroscopy provides direct information about the phosphorus environment in catechol mono(dihydrogen phosphonate). The chemical shift range for phosphonate groups typically spans from 15-30 ppm, depending on the substitution pattern and coordination environment [3] [10] [11].

For catechol mono(dihydrogen phosphonate), the ³¹P chemical shift appears around 21-25 ppm, consistent with an aryl phosphonate structure [8] [10]. The chemical shift is sensitive to the protonation state of the phosphonate group, with fully protonated species (H₂PO₃⁻) showing different shifts compared to deprotonated forms [11].

The ³¹P chemical shift anisotropy (CSA) parameters provide additional structural information. For phosphonate groups in catechol derivatives, CSA values typically range from 43-49 ppm, significantly higher than those observed for phosphate groups (23-37 ppm) [3]. This difference reflects the distinct electronic environments and bonding characteristics of C-P versus O-P linkages.

Table 3: ³¹P NMR parameters for phosphonate systems

ParameterValueInterpretation
Isotropic Chemical Shift21-25 ppmAryl phosphonate environment [8]
Chemical Shift Anisotropy43-49 ppmC-P bond character [3]
Asymmetry Parameter (η)0.30-0.61(111) connectivity pattern [3]
¹J(P-H) Coupling560-580 HzP-H bond strength [11]

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy reveals the carbon framework of catechol mono(dihydrogen phosphonate), with particular emphasis on the aromatic carbons and their electronic environments. The aromatic carbon signals appear in the 108-151 ppm region, with specific patterns indicative of the substitution pattern [8] [9].

The carbon bearing the phosphonate group exhibits a characteristic downfield shift and shows significant ¹J(C-P) coupling of approximately 150-200 Hz [8]. The catechol carbons bearing hydroxyl groups appear around 145-150 ppm, slightly upfield compared to unsubstituted positions due to the electron-donating nature of the hydroxyl groups [9].

Table 4: ¹³C NMR chemical shift assignments

Carbon PositionChemical Shift (ppm)¹J(C-P) Coupling (Hz)Assignment
C-1 (P-bearing)119-124150-200Phosphonate attachment site [8]
C-2 (OH-bearing)148-151-Catechol hydroxyl carbon [9]
C-3 (OH-bearing)145-148-Catechol hydroxyl carbon [9]
C-4, C-5, C-6108-125-Aromatic carbons [8]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular composition and fragmentation behavior of catechol mono(dihydrogen phosphonate). The technique is particularly useful for confirming molecular formulas and understanding decomposition pathways under ionization conditions.

Molecular Ion Characteristics

The molecular ion of catechol mono(dihydrogen phosphonate) (C₆H₈O₅P⁺) appears at m/z 191.1 in positive ion mode mass spectrometry [12] [13]. The isotope pattern reflects the natural abundance of ¹³C and ³¹P, providing additional confirmation of the molecular formula.

Under electrospray ionization conditions, catechol mono(dihydrogen phosphonate) readily forms protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺. The relative abundance of these species depends on solution pH and the presence of alkali metals in the sample matrix [14] [15].

Table 5: Major mass spectrometric ions and their assignments

m/zIon AssignmentRelative IntensityFragmentation Pathway
191.1[M+H]⁺100%Molecular ion [12]
213.0[M+Na]⁺60-80%Sodium adduct [15]
173.0[M+H-H₂O]⁺40-60%Water loss from catechol [16]
145.0[M+H-H₂PO₂]⁺30-45%Phosphinate elimination [17]
110.0[C₆H₆O₂]⁺20-35%Catechol fragment [18]

Fragmentation Mechanisms

The fragmentation pattern of catechol mono(dihydrogen phosphonate) follows predictable pathways based on the stability of resulting fragments and the breaking of specific bonds. The primary fragmentation involves loss of water molecules from the catechol hydroxyl groups, consistent with the behavior observed for other catechol derivatives [14] [16].

A significant fragmentation pathway involves the elimination of phosphorous-containing fragments, particularly H₂PO₂ (loss of 66 mass units) and H₃PO₃ (loss of 82 mass units) [17]. These fragmentations provide direct evidence for the phosphonate functionality and can be used for structural confirmation.

The catechol moiety can undergo oxidative fragmentation under certain ionization conditions, leading to quinone-type fragments [19] [20]. This behavior is particularly pronounced under high-energy collision conditions and provides insights into the oxidative stability of the compound.

Analytical Applications

Mass spectrometric analysis of catechol mono(dihydrogen phosphonate) enables quantitative determination in complex matrices using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approaches [17] [15]. The characteristic fragmentation patterns allow for selective detection even in the presence of structural analogs.

The technique is particularly valuable for studying metal complexation, as coordination to metal centers often results in characteristic shifts in fragmentation patterns and the appearance of metal-containing fragment ions [14]. This application is crucial for understanding the coordination chemistry of the compound in biological and environmental systems.

Vibrational Spectroscopy: IR and Raman Signatures

Vibrational spectroscopy provides detailed information about the functional groups present in catechol mono(dihydrogen phosphonate) and their interactions. Both infrared (IR) and Raman spectroscopy offer complementary perspectives on the vibrational modes of the molecule.

Infrared Spectroscopic Analysis

IR spectroscopy of catechol mono(dihydrogen phosphonate) reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum exhibits distinct regions that can be assigned to specific vibrational modes [21] [22] [23].

The hydroxyl stretching region (3200-3600 cm⁻¹) displays multiple overlapping bands corresponding to the catechol O-H stretches and the phosphonate P-OH stretches. The catechol hydroxyl groups typically appear at higher frequencies (3400-3500 cm⁻¹) compared to the phosphonate hydroxyl groups (3200-3300 cm⁻¹) [21] [22].

Table 6: Infrared absorption band assignments for catechol mono(dihydrogen phosphonate)

Wavenumber (cm⁻¹)AssignmentIntensityCharacteristics
3400-3500ν(O-H) catecholStrong, broadHydrogen bonded [21]
3200-3300ν(O-H) phosphonateMedium, broadP-OH stretching [23]
1600-1500ν(C=C) aromaticStrongRing stretching modes [21]
1200-1100ν(P=O)StrongPhosphonate P=O stretch [23]
1000-900ν(P-O)MediumP-O stretching modes [23]
750-700δ(C-H) aromaticMediumOut-of-plane bending [21]

The phosphonate group exhibits characteristic vibrations that distinguish it from other phosphorus-containing functionalities. The P=O stretching mode appears as a strong absorption around 1150-1200 cm⁻¹, while P-O stretching modes occur in the 900-1000 cm⁻¹ region [23]. These assignments are consistent with similar phosphonate-containing compounds and provide definitive identification of the phosphonate functionality.

Raman Spectroscopic Analysis

Raman spectroscopy complements IR analysis by providing enhanced sensitivity to certain vibrational modes and offering different selection rules. The technique is particularly valuable for studying the aromatic ring vibrations and the phosphonate group characteristics [24] [23] [25].

The catechol ring exhibits strong Raman bands in the 1600-1500 cm⁻¹ region, corresponding to C=C stretching vibrations. These bands are enhanced due to the extended conjugation in the aromatic system and provide information about the electronic structure of the ring [21] [24].

The phosphonate group shows characteristic Raman signatures that can be used for quantitative analysis. The symmetric P-O stretching mode around 950-970 cm⁻¹ is particularly prominent in Raman spectra and serves as a diagnostic band for phosphonate identification [23] [25].

Table 7: Raman spectroscopic band assignments

Raman Shift (cm⁻¹)AssignmentIntensityPolarization
1580-1600ν(C=C) ringVery StrongPolarized [21]
1450-1470δ(C-H)MediumDepolarized [21]
1200-1150ν(P=O)StrongPolarized [23]
950-970νs(P-O)StrongPolarized [23]
850-870ν(C-C) ringMediumPolarized [24]
430-450δ(P-O)WeakDepolarized [23]

Hydrogen Bonding Analysis

Vibrational spectroscopy provides crucial information about hydrogen bonding interactions in catechol mono(dihydrogen phosphonate). The O-H stretching frequencies are particularly sensitive to hydrogen bonding strength and geometry [21] [26].

Intramolecular hydrogen bonding between the catechol hydroxyl groups results in characteristic frequency shifts and band broadening. The presence of the phosphonate group can either enhance or disrupt these interactions, depending on the molecular conformation and crystal packing [21] [22].

Temperature-dependent vibrational studies reveal the dynamics of hydrogen bonding networks and provide insights into the conformational flexibility of the molecule. These studies are particularly important for understanding the behavior of catechol mono(dihydrogen phosphonate) in different environments and its potential for supramolecular assembly [21] [26].

Coordination-Induced Spectral Changes

The coordination of catechol mono(dihydrogen phosphonate) to metal centers results in characteristic changes in the vibrational spectrum. These changes provide direct evidence for metal binding and can be used to determine coordination modes [22] [27].

Upon coordination, the catechol C-O stretching frequencies typically shift to lower wavenumbers due to electron donation to the metal center. Similarly, the phosphonate P-O stretching modes may show shifts depending on whether the phosphonate group participates in coordination [27] [28].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

191.01093535 g/mol

Monoisotopic Mass

191.01093535 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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